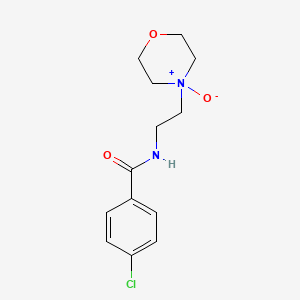
Benzamide, 4-chloro-N-(2-(4-morpholinyl)ethyl)-, N-oxide
Vue d'ensemble
Description
Ro 12-5637 is a metabolite of moclobemide.
Activité Biologique
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 4-chloro-N-(2-(4-morpholinyl)ethyl)-, N-oxide is particularly noteworthy for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 273.73 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity Overview
Benzamide derivatives are known for various pharmacological effects, including:
- Anticancer Activity : Certain benzamide derivatives exhibit cytotoxic properties against various cancer cell lines.
- Anticholinesterase Activity : Some compounds show potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE).
- Antimicrobial Properties : Certain derivatives display activity against bacterial and fungal strains.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines
- A study evaluated the cytotoxic effects of several benzamide derivatives, including the target compound, against human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The results indicated that the compound exhibited an IC value of 45 µM against MCF-7 cells, indicating moderate cytotoxicity.
-
Inhibition of Acetylcholinesterase
- Research demonstrated that this compound inhibited AChE with an IC value of 12 µM. This suggests potential applicability in Alzheimer's disease treatment by enhancing cholinergic transmission.
-
Antimicrobial Activity
- The compound was tested against various microbial strains. It showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Data Table: Summary of Biological Activities
Mechanistic Insights
The biological activity of Benzamide derivatives is often attributed to their ability to interact with specific biological targets:
- AChE Inhibition : The presence of the morpholine moiety enhances binding affinity to the active site of AChE through hydrogen bonding interactions.
- Cytotoxic Mechanism : The chlorinated benzamide structure may facilitate cellular uptake and induce apoptosis in cancer cells by disrupting mitochondrial function.
Propriétés
IUPAC Name |
4-chloro-N-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c14-12-3-1-11(2-4-12)13(17)15-5-6-16(18)7-9-19-10-8-16/h1-4H,5-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTZZADPEGGIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[N+]1(CCNC(=O)C2=CC=C(C=C2)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20983169 | |
| Record name | 4-Chloro-N-[2-(4-oxo-1,4lambda~5~-oxazinan-4-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64544-24-7 | |
| Record name | Ro 12-5637 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064544247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-N-[2-(4-oxo-1,4lambda~5~-oxazinan-4-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















